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Compound of Interest

Compound Name: 2-(1H-tetrazol-5-yl)phenol

Cat. No.: B1417642 Get Quote

This technical guide provides an in-depth analysis of the essential spectroscopic data required

for the unequivocal identification and characterization of 2-(1H-tetrazol-5-yl)phenol (Molecular

Formula: C₇H₆N₄O, Molecular Weight: 162.15 g/mol )[1]. As a critical building block in

medicinal chemistry and materials science, primarily due to the tetrazole ring serving as a

bioisosteric replacement for a carboxylic acid group, rigorous structural confirmation is

paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive

analytical portrait of the molecule for researchers, scientists, and professionals in drug

development.

Molecular Structure and Analytical Rationale
The structural integrity of any synthesized compound is the foundation of its potential

application. For 2-(1H-tetrazol-5-yl)phenol, the key is to confirm the presence and connectivity

of the ortho-substituted phenol ring and the 1H-tetrazole moiety. Each spectroscopic technique

offers a unique and complementary piece of the structural puzzle. NMR spectroscopy

elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups

and bonding environment, and Mass Spectrometry confirms the molecular weight and provides

insight into the molecule's fragmentation and stability.
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Caption: Chemical structure of 2-(1H-tetrazol-5-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms

in an organic molecule. For 2-(1H-tetrazol-5-yl)phenol, both ¹H and ¹³C NMR are required for

full characterization. The data presented here was acquired in deuterated dimethyl sulfoxide

(DMSO-d₆), a common solvent for this class of compounds due to its ability to dissolve polar,

hydrogen-bond-donating species.

¹H NMR Analysis
The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The

aromatic region is of particular interest, as the ortho-substitution pattern gives rise to a distinct

set of coupled signals.
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Chemical Shift
(δ) (ppm)

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

6.99-7.10 Multiplet (m) 2H - Phenyl H

7.42 Triplet (t) 1H 7.5 Phenyl H

8.00 Doublet (d) 1H 7.5 Phenyl H

Data sourced

from Royal

Society of

Chemistry

supplementary

information.[2]

Expert Insights: The ¹H NMR spectrum clearly indicates four protons on a substituted benzene

ring.[2] The complex multiplet at δ 6.99-7.10 and the distinct triplet and doublet signals are

characteristic of an ortho-substituted phenolic ring. The protons ortho and para to the hydroxyl

group are typically shifted upfield, while the proton ortho to the electron-withdrawing tetrazole

group is shifted downfield (δ 8.00). In a DMSO-d₆ solvent, the acidic protons from the phenol (-

OH) and the tetrazole (N-H) are expected to be present. While not explicitly detailed in the peak

list, they often appear as broad singlets that can exchange with residual water in the solvent,

sometimes leading to their signal being significantly broadened or suppressed. Their absence

from a simple peak list is not unusual and further 2D NMR or D₂O exchange experiments could

confirm their presence.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(1H-tetrazol-5-yl)phenol
and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover the expected range of proton signals (e.g., 0-16 ppm).
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Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-

noise ratio.

Apply a 90° pulse angle with a relaxation delay of 1-2 seconds.

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and

perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the

chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and

provides information about their electronic state.

Chemical Shift (δ) (ppm) Assignment

110.9 Phenyl C

116.7 Phenyl C

120.2 Phenyl C

129.4 Phenyl C

133.0 Phenyl C

152.0 Phenyl C (C-O)

155.6 Tetrazole C

Data sourced from Royal Society of Chemistry

supplementary information.[2]

Expert Insights: The spectrum displays seven distinct signals, corresponding to the seven

carbon atoms in the molecule.[2] The signal at δ 155.6 ppm is characteristic of the carbon atom

within the electron-deficient tetrazole ring. The signal at δ 152.0 ppm is assigned to the ipso-

carbon of the phenol ring, which is significantly deshielded by the attached oxygen atom. The

remaining five signals correspond to the other carbons of the phenyl ring, with their specific

shifts influenced by the electronic effects of both the hydroxyl and tetrazole substituents.
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Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: Utilize a 75 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

Set a wider spectral width (e.g., 0-200 ppm).

A greater number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensity is not

required.

Data Processing: Process the FID similarly to the ¹H spectrum, referencing the spectrum to

the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The spectrum of 2-(1H-tetrazol-5-yl)phenol is characterized by the vibrations of

the O-H, N-H, and aromatic C-H bonds, as well as the stretching of the heterocyclic and

aromatic rings.
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Wavenumber (νmax) cm⁻¹ Assignment

3175, 2970, 2855, 2721, 2561 O-H and N-H stretching (broad, H-bonding)

1616, 1545
C=N and C=C stretching (aromatic/tetrazole

rings)

1490, 1467 Aromatic C=C stretching

1298 C-O stretching (phenolic)

745 C-H bending (ortho-disubstituted aromatic)

Data sourced from Royal Society of Chemistry

supplementary information.[2]

Expert Insights: The most diagnostic feature is the very broad and complex series of

absorptions spanning from ~3200 cm⁻¹ down to ~2500 cm⁻¹.[2] This is a classic signature of

strong intermolecular and intramolecular hydrogen bonding involving both the phenolic O-H

and the tetrazole N-H groups. The C=N and C=C stretching vibrations from the two rings

appear in the 1620-1450 cm⁻¹ region. The strong band at 1298 cm⁻¹ is indicative of the

phenolic C-O stretch, and the absorption at 745 cm⁻¹ strongly suggests an ortho-substitution

pattern on the benzene ring.[2][3]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

Sample Preparation: Grind a small amount (~1-2 mg) of 2-(1H-tetrazol-5-yl)phenol with

~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10

tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and

acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Background Correction: A background spectrum of the empty sample compartment should

be acquired and automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural

clues based on its fragmentation pattern under ionization.

m/z Ion Interpretation

162 [M]⁺ Molecular Ion

161 [M-H]⁺ Loss of a proton

133 [M-N₂]⁺
Loss of a nitrogen molecule

(characteristic of tetrazoles)

105 [M-2N₂]⁺
Loss of a second nitrogen

molecule

Data sourced from Royal

Society of Chemistry

supplementary information.[2]

Expert Insights: The mass spectrum confirms the molecular weight of the compound with the

molecular ion peak [M]⁺ at m/z 162.[2] The most significant fragmentation pathway for 5-

substituted-1H-tetrazoles is the retro [2+3] cycloaddition, leading to the elimination of a

molecule of nitrogen (N₂, 28 Da).[4] This is clearly observed by the presence of a strong peak

at m/z 133 ([M-28]⁺). The subsequent loss of another nitrogen molecule to give the ion at m/z

105 is also a characteristic fragmentation.[2] This pattern provides powerful evidence for the

presence of the tetrazole ring.
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Caption: Key fragmentation pathway of 2-(1H-tetrazol-5-yl)phenol in MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe or by injection of a dilute solution in a volatile solvent

(e.g., methanol, acetonitrile).

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) in the ion source, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Ions are detected, and their abundance is plotted against their m/z value to

generate the mass spectrum.

Integrated Analytical Workflow
No single technique provides all the necessary information. The synergy between NMR, IR,

and MS creates a self-validating system for structural confirmation.
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(Unknown Structure)
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- Aromatic Ring
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- C-H Framework

- Connectivity
- Ortho-substitution
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Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion
The spectroscopic profile of 2-(1H-tetrazol-5-yl)phenol is distinct and well-defined. The

combination of ¹H and ¹³C NMR precisely maps the carbon-hydrogen skeleton, while IR

spectroscopy confirms the key functional groups (hydroxyl, tetrazole N-H, aromatic ring) and

their hydrogen-bonded state. Finally, mass spectrometry validates the molecular weight and

reveals a characteristic fragmentation pattern involving the loss of N₂ molecules. Together,

these techniques provide an authoritative and trustworthy analytical package for the

unambiguous identification and quality assessment of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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